

# Tinostamustine Clinical Trials: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Tinostamustine |           |
| Cat. No.:            | B560638        | Get Quote |

A comprehensive guide to the clinical performance of **Tinostamustine** across various cancer types, presenting key efficacy and safety data from recent studies. This document is intended for researchers, scientists, and drug development professionals seeking a comparative overview of **Tinostamustine**'s clinical trial results.

**Tinostamustine** (EDO-S101) is a first-in-class alkylating deacetylase inhibitor, uniquely combining the cytotoxic properties of an alkylating agent, bendamustine, with the epigenetic activity of a pan-histone deacetylase (HDAC) inhibitor, vorinostat.[1] This dual mechanism of action is designed to enhance the accessibility of DNA to the alkylating moiety, leading to DNA damage and apoptosis in cancer cells, while also counteracting DNA repair mechanisms.[2][3] Clinical investigations are ongoing to evaluate the efficacy and safety of **Tinostamustine** in a range of solid and hematological malignancies.

## Efficacy in Solid Tumors: Phase I/II Study (NCT03345485)

A Phase I/II clinical trial evaluated the safety and efficacy of single-agent **Tinostamustine** in patients with advanced solid tumors.[3][4][5][6] The study enrolled patients with various cancers, including soft tissue sarcoma (STS), small-cell lung cancer (SCLC), triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer.[4][5]

The recommended Phase II dose (RP2D) was established at 80 mg/m<sup>2</sup> administered as a one-hour intravenous infusion on days 1 and 15 of a 28-day cycle.[4][6] The primary endpoint for



the Phase II portion was the objective response rate (ORR).[4]

Table 1: Efficacy of **Tinostamustine** in Advanced Solid Tumors (NCT03345485)[4][5]

| Indication                              | Number<br>of<br>Patients | Objective<br>Respons<br>e Rate<br>(ORR) | Stable<br>Disease<br>(SD) ≥ 4<br>months | Clinical<br>Benefit<br>Rate<br>(CBR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) |
|-----------------------------------------|--------------------------|-----------------------------------------|-----------------------------------------|--------------------------------------|-----------------------------------------------------|---------------------------------------|
| Overall                                 | 36                       | 5.6% (2<br>PRs)                         | 38.9%                                   | 44.4%                                | 2.2 months                                          | 5.5 months                            |
| Synovial<br>Sarcoma                     | 10                       | 10% (1<br>PR)                           | 30%                                     | -                                    | -                                                   | -                                     |
| Ovarian<br>Cancer                       | 12                       | 8.3% (1<br>PR)                          | 41.7%                                   | -                                    | -                                                   | -                                     |
| Triple-<br>Negative<br>Breast<br>Cancer | 4                        | 0%                                      | 75%                                     | -                                    | -                                                   | -                                     |
| Endometria<br>I Cancer                  | 6                        | 0%                                      | 50%                                     | -                                    | -                                                   | -                                     |
| Small-Cell<br>Lung<br>Cancer            | 4                        | 0%                                      | 0%                                      | -                                    | -                                                   | -                                     |

PR: Partial Response

# Efficacy in Hematological Malignancies: Phase I Study (NCT02576496)

A Phase I dose-escalation and cohort-expansion study assessed the safety and efficacy of **Tinostamustine** in patients with relapsed or refractory hematological malignancies.[2][7][8]



### **Hodgkin Lymphoma**

In heavily pre-treated patients with relapsed/refractory classical Hodgkin lymphoma, **Tinostamustine** demonstrated notable activity.[7][9][10] The maximum tolerated dose (MTD) was determined to be 100 mg/m² administered over 60 minutes.[7][11]

Table 2: Efficacy of **Tinostamustine** in Relapsed/Refractory Hodgkin Lymphoma (NCT02576496)[7][9][10]

| Metric                                 | Value      |
|----------------------------------------|------------|
| Overall Response Rate (ORR)            | 37% - 40%  |
| Complete Response (CR)                 | 10%        |
| Partial Response (PR)                  | 30%        |
| Median Progression-Free Survival (PFS) | 3.8 months |

The most frequently observed treatment-related adverse event was thrombocytopenia.[9]

### **Cutaneous T-Cell Lymphoma (CTCL)**

An expansion cohort of the same Phase I study evaluated **Tinostamustine** in patients with advanced Cutaneous T-Cell Lymphoma (Mycosis Fungoides or Sézary Syndrome).[12]

Table 3: Efficacy of **Tinostamustine** in Cutaneous T-Cell Lymphoma (NCT02576496)[12]

| Metric                                 | Value         |
|----------------------------------------|---------------|
| Overall Response Rate (ORR)            | 50%           |
| Complete Response (CR)                 | 16.7%         |
| Partial Response (PR)                  | 33.3%         |
| Clinical Benefit Rate (CBR)            | 83.3%         |
| Median Progression-Free Survival (PFS) | 7.3 months    |
| Median Overall Survival (OS)           | Not Estimable |



#### Glioblastoma Clinical Trials

**Tinostamustine** is also being investigated for the treatment of glioblastoma, an aggressive form of brain cancer.[13][14] It is slated for inclusion in the GBM AGILE (Glioblastoma Adaptive Global Innovative Learning Environment) adaptive Phase 2/3 clinical trial.[13] Additionally, a Phase 1 investigator-initiated trial is evaluating **Tinostamustine** in patients with newly-diagnosed unmethylated O6-Methylguanine-DNA-methyltransferase (MGMT) glioblastoma multiforme.[14] Preclinical data suggest that **Tinostamustine** may be able to cross the bloodbrain barrier.[14] Specific clinical efficacy data from these trials are not yet mature.

### **Combination Therapies**

The potential of **Tinostamustine** in combination with other anti-cancer agents is being explored. Preclinical studies have shown synergistic effects with proteasome inhibitors like bortezomib and carfilzomib in multiple myeloma.[15] Furthermore, in preclinical models of multiple myeloma, **Tinostamustine** has been shown to enhance the efficacy of the anti-CD38 monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[16] [17] Studies have also explored combinations with celecoxib and temozolomide for adult-type diffuse gliomas, showing promising preclinical results.[18][19] Clinical data from trials evaluating these combinations are awaited.

# Experimental Protocols and Methodologies Phase I/II Study in Advanced Solid Tumors (NCT03345485)

- Study Design: An open-label, two-phase study. Phase 1 focused on dose escalation to determine the maximum tolerated dose (MTD). Phase 2 evaluated the efficacy and safety of the recommended Phase II dose (RP2D).[3][4][6]
- Patient Population: Adults with histologically confirmed advanced or metastatic solid tumors who had progressed on at least one prior line of therapy and for whom no standard therapy was available.[4][5]
- Dosing Regimen: In Phase 2, **Tinostamustine** was administered at 80 mg/m² as a 1-hour intravenous infusion on Day 1 and Day 15 of each 28-day cycle.[4][6]



- Primary Endpoint (Phase 2): Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial response.[4]
- Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and duration of response.[4]

### Phase I Study in Relapsed/Refractory Hematological Malignancies (NCT02576496)

- Study Design: A multi-center, open-label, two-stage trial. Stage 1 was a dose-escalation phase to determine the MTD and RP2D. Stage 2 was a cohort expansion phase to further evaluate safety and efficacy in specific hematological malignancies.[7][8][11]
- Patient Population: Adults with relapsed or refractory hematological malignancies, including Hodgkin lymphoma and Cutaneous T-Cell Lymphoma, with no available standard therapies.
  [7][12]
- Dosing Regimen: In the Hodgkin lymphoma cohort, the MTD was established at 100 mg/m² administered over 60 minutes on Day 1 of a 21-day cycle.[7][11] For the CTCL cohort, patients received the RP2D of 80 mg/m² or 100 mg/m² over 60 minutes on Day 1 of a 21-day cycle.[12]
- Primary Objectives: To determine the safety, tolerability, MTD, and pharmacokinetic profile of Tinostamustine. In the expansion cohorts, the primary efficacy objective was the ORR.[7] [11][12]
- Efficacy Endpoints: ORR, Clinical Benefit Rate (CBR), PFS, and OS.[12]

### Visualizing the Mechanism and Therapeutic Approach

To better understand the scientific rationale and clinical application of **Tinostamustine**, the following diagrams illustrate its mechanism of action and the general workflow of its clinical trials.





Click to download full resolution via product page

Caption: Mechanism of Action of **Tinostamustine**.





Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow for **Tinostamustine**.





Click to download full resolution via product page

Caption: Therapeutic Rationale for **Tinostamustine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Facebook [cancer.gov]
- 2. Purdue Pharma L.P. Announces Successful Completion Of First-In-Human Study For Oncology Therapy Candidate Tinostamustine [myelomabeacon.org]
- 3. Clinical Trial: NCT03345485 My Cancer Genome [mycancergenome.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Safety, Pharmacokinetics and Efficacy of Tinostamustine in Patients With Advanced Solid Tumors. [clinicaltrials.stanford.edu]
- 7. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validate User [ashpublications.org]
- 13. Investigational Drug Tinostamustine to be Included in GBM AGILE Clinical Trial for Glioblastoma Purdue Pharma [purduepharma.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. selleckchem.com [selleckchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tinostamustine (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas [mdpi.com]
- 19. Tinostamustine (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Tinostamustine Clinical Trials: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560638#cross-study-comparison-of-tinostamustineclinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com